molecular formula C13H23NO5 B3155008 (S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid CAS No. 790305-00-9

(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid

Cat. No.: B3155008
CAS No.: 790305-00-9
M. Wt: 273.33 g/mol
InChI Key: NSZYYJYXHMDGJA-JTQLQIEISA-N
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Description

(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.15762283 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Biodegradation Studies

  • Sorption and Biodegradation : Research on the sorption of phenoxy herbicides to soil and minerals suggests mechanisms that could be relevant to understanding how similar compounds, including potentially "(S)-2-(tert-butoxycarbonylamino)-3-(pent-4-enyloxy)propanoic acid," might interact with environmental matrices. Similarly, studies on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight microbial capacities to degrade complex organic molecules, which could offer insights into biodegradation pathways for related compounds (Werner et al., 2012); (Thornton et al., 2020).

Antioxidant and Anti-inflammatory Activities

  • Terpenoids and Anti-cancer Effects : Terpenoids, a class of natural products, have been studied for their anti-cancer, immunomodulatory, and anti-inflammatory activities. These studies may provide a foundational understanding for exploring the biological activities of complex molecules such as "this compound" (Kuttan et al., 2011).

Chemical Analysis and Extraction Techniques

  • Analytical Methods for Antioxidant Activity : The advancement in analytical methods for determining antioxidant activity may be applicable to the evaluation of "this compound" and its derivatives for potential antioxidant properties. Understanding these methods could aid in the assessment of its effectiveness and potential therapeutic benefits (Munteanu & Apetrei, 2021).

Environmental Impact and Toxicity

  • Environmental Pollution and Ecotoxicity : The examination of the environmental impact, endocrine interference, and ecotoxicity of organic compounds like 4-tert-Octylphenol may offer insights into the environmental behavior and potential risks associated with similar complex organic molecules (Olaniyan et al., 2020).

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pent-4-enoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-6-7-8-18-9-10(11(15)16)14-12(17)19-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZYYJYXHMDGJA-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730247
Record name N-(tert-Butoxycarbonyl)-O-pent-4-en-1-yl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790305-00-9
Record name N-(tert-Butoxycarbonyl)-O-pent-4-en-1-yl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.